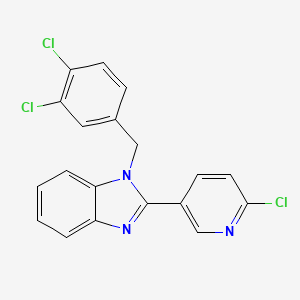

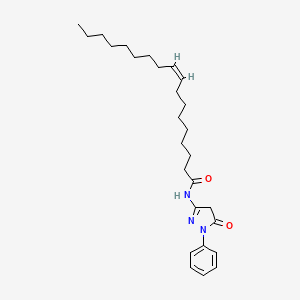

![molecular formula C26H24N6O3 B2375447 N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-54-9](/img/structure/B2375447.png)

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of TP derivatives often involves the use of a structure-based virtual screening made on the active site of a target protein . The starting hit compound is a novel chemotype based on a TP scaffold . Thanks to the rational and in silico-guided design of analogues, an improvement of the potency to sub-micromolar levels has been achieved, with excellent in vitro metabolic stability .Molecular Structure Analysis

The molecular structure of TP derivatives is characterized by a TP ring that is isoelectronic with that of purines . This allows TP derivatives to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .Chemical Reactions Analysis

TP derivatives can retain the antiproliferative activity and the inhibitory activity against PI3Ks and mTOR . The results indicate that the compound attached a alkylurea or 2-(dialkylamino)ethylurea moiety at the 2-position of triazolopyridine can retain the antiproliferative activity and the inhibitory activity against PI3Ks and mTOR .Physical And Chemical Properties Analysis

The physical and chemical properties of TP derivatives are influenced by the choice of substituents on the TP ring . Depending on the choice of substituents, the TP ring can manifest different hydrogen bond accepting and donating characteristics .Scientific Research Applications

- Use Cases : Researchers utilize it to synthesize novel compounds with specific properties, such as ligands for coordination chemistry or functional materials .

- Safety Profile : The most active derivatives exhibit high selectivity against microbial pathogens (e.g., K. pneumoniae and MRSA) while maintaining safety for mammalian cells .

- Efficacy : It shows excellent blood-brain barrier penetration and efficacy in breast cancer models .

Organic Synthesis Intermediate

Antimicrobial Activity

Apoptosis Induction

Anti-Tubercular Potential

Mechanism of Action

The mechanism of action of TP derivatives is related to their ability to inhibit the activity of certain enzymes. For example, TP derivatives have been found to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), a protein that plays a crucial role in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, and to an escape of the tumor cells from immune control .

Safety and Hazards

Future Directions

The future directions for the research and development of TP derivatives include the design and synthesis of new TP derivatives with improved potency, selectivity, and safety profiles . In silico pharmacokinetic and molecular modeling studies can be used to guide the design of new TP derivatives . Furthermore, the development of new biologically active entities for the rational design and development of new target-oriented TP-based drugs for the treatment of multifunctional diseases is a promising area of research .

properties

IUPAC Name |

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-20-8-4-5-9-21(20)35-3)23(17-10-12-19(34-2)13-11-17)32-26(28-16)30-24(31-32)18-7-6-14-27-15-18/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHRAZQGUVJVJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)

![4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2375369.png)

![(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2375375.png)

![1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2375378.png)

![Methyl 2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2375380.png)

![1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2375384.png)

![N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2375385.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)

![2-Chloro-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]acetamide](/img/structure/B2375387.png)